4-(1,3-Butadienyl)-3,5,5-trimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Megastigmatrienone belongs to the class of organic compounds known as cyclohexenones. Cyclohexenones are compounds containing a cylohexenone moiety, which is a six-membered aliphatic ring that carries a ketone and has one endocyclic double bond. Megastigmatrienone is considered to be a practically insoluble (in water) and relatively neutral molecule. Megastigmatrienone has been primarily detected in saliva. Within the cell, megastigmatrienone is primarily located in the membrane (predicted from logP).
Megastigmatrienone is a ketone.
Scientific Research Applications
Safety Assessment
A safety assessment of a related compound, 4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one, highlighted its non-genotoxic nature and calculated a margin of exposure (MOE) > 100 for repeated dose toxicity. It was also evaluated for various other toxicities and deemed safe for use in fragrances (Api et al., 2020).
Synthesis of Degradation Products of Carotenoids
A study on the synthesis of carotenoids degradation products used similar compounds to synthesize megastigmatrienones, which are important in various biological processes and applications (Ito et al., 1997).
Application in Organic Synthesis
The compound has been used in the synthesis of various organic compounds, demonstrating its versatility in chemical reactions. For instance, its use in the synthesis of trifluoromethyl-substituted arenes and cyclohexenones showcases its application in creating functionalized organic compounds (Bunescu et al., 2009).
Photooxygenation Studies
Research on the photooxygenation of chiral 1,3-cyclohexadienes, which are structurally related, has provided insights into the influence of substituents on stereo- and mode selectivities in these reactions (Linker et al., 2006).
properties
CAS RN |
5896-02-6 |
---|---|
Product Name |
4-(1,3-Butadienyl)-3,5,5-trimethylcyclohex-2-en-1-one |
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-[(1E)-buta-1,3-dienyl]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8,12H,1,9H2,2-4H3/b7-6+ |
InChI Key |
YKVWPZJHENXDAJ-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC(=O)CC(C1/C=C/C=C)(C)C |
SMILES |
CC1=CC(=O)CC(C1C=CC=C)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1C=CC=C)(C)C |
Other CAS RN |
5896-02-6 |
synonyms |
(4Z)-4-((E)-but-2-enylidene)-3,5,5-trimethylcyclohex- 2-en-1-one megastigmatrienone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.